Undulatone

Description

Contextualizing Undulatone within Natural Product Chemistry

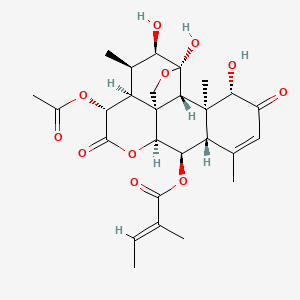

This compound is a natural product classified as a quassinoid, which belongs to a highly oxygenated and structurally complex class of terpenoid compounds. researchgate.netscispace.comresearchgate.net Quassinoids are derived from the plant family Simaroubaceae and are characterized by a degraded triterpene core, specifically a C-20 picrasane (B1241345) skeleton. researchgate.netresearchgate.net These compounds are of significant interest in the field of natural product chemistry, which focuses on the isolation, purification, and structural elucidation of secondary metabolites from living organisms. snu.ac.krgeomar.de The intricate architecture and dense functionalization of quassinoids like this compound make them challenging targets for chemical synthesis and intriguing subjects for biosynthetic studies. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of this compound

This compound was first isolated from the plant Hannoa undulata, a member of the Simaroubaceae family. researchgate.netduke.edugla.ac.uk Its discovery and structural elucidation were reported in 1979. duke.edu The determination of its complex molecular structure was a notable achievement, accomplished through the use of spectral analysis, which was subsequently confirmed by a single-crystal X-ray analysis of its methanol (B129727) solvate. researchgate.netduke.edu

The characterization relied on advanced spectroscopic techniques for the time, including Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, ¹H- and ¹³C-NMR studies were crucial for assigning the complex arrangement of atoms and stereochemistry within the tetracyclic picrasan skeleton. researchgate.net These methods allowed researchers to piece together the connectivity and spatial orientation of the molecule's framework.

Table 1: Key Methodologies in the Characterization of this compound

| Technique | Purpose | Reference |

|---|---|---|

| Spectral Analysis | Initial determination of the molecular structure. | researchgate.netduke.edu |

| ¹H- and ¹³C-NMR Spectroscopy | Unambiguous assignment of the C-20 picrasan skeleton and establishment of relative stereochemistry. | researchgate.net |

| Single-Crystal X-ray Analysis | Absolute confirmation of the elucidated structure and stereochemistry. | researchgate.netduke.edu |

Significance of this compound in Contemporary Chemical Biology Research

The enduring interest in this compound stems primarily from its significant biological activity. From its initial discovery, it was identified as a potent antileukemic agent. researchgate.netduke.eduannualreviews.org This activity is a hallmark of many quassinoids, and research has sought to understand the specific structural features responsible for this cytotoxicity. For this compound, the presence of a 6α-oxygen function has been identified as a key contributor to its antileukemic properties. gla.ac.uk

In the broader context of chemical biology, which utilizes small molecules to study and manipulate biological systems, this compound serves as an important chemical probe. crick.ac.uknih.gov Research has shown that it functions as a eukaryotic protein synthesis inhibitor, providing a specific mechanism for its potent biological effects. scispace.com This mode of action makes this compound and related quassinoids valuable tools for investigating the intricacies of protein translation in eukaryotic cells. scispace.com The compound's defined biological activity and complex structure continue to make it a relevant molecule for studies in drug discovery and as a benchmark for the development of new synthetic methodologies. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H34O11 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1S,4R,5R,6R,7S,8R,11S,12R,13S,17S,18S,19R)-8-acetyloxy-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H34O11/c1-7-10(2)22(32)37-17-15-11(3)8-14(29)20(31)25(15,6)24-26-9-35-27(24,34)19(30)12(4)16(26)18(36-13(5)28)23(33)38-21(17)26/h7-8,12,15-21,24,30-31,34H,9H2,1-6H3/b10-7+/t12-,15-,16-,17-,18-,19-,20-,21-,24-,25-,26-,27+/m1/s1 |

InChI Key |

VKCVPDRXEYKUOZ-ZZWVBLAUSA-N |

SMILES |

CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]3[C@@]45[C@@H]1OC(=O)[C@@H]([C@H]4[C@H]([C@H]([C@@]3(OC5)O)O)C)OC(=O)C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Undulatone

Ethnobotanical and Phytochemical Sourcing of Undulatone

Plant Genera and Species Affording this compound

This compound, a notable quassinoid, has been primarily isolated from several plant species within the Simaroubaceae family. researchgate.net The principal plant sources include Hannoa undulata, Hannoa klaineana, and Quassia undulata. researchgate.netnih.gov These plants have a history of use in traditional medicine, which has often guided the scientific investigation into their chemical constituents. nih.govresearchgate.net

Hannoa undulata, a woody tree or shrub found in tropical and subtropical regions of Africa, is a significant source of this compound. researchgate.netresearchgate.net Traditionally, various parts of this plant have been used to treat a wide range of ailments, including malaria, jaundice, and stomach ache. researchgate.netarcjournals.org The leaves and bark, in particular, have been used for their purported medicinal properties. researchgate.netarcjournals.org

Hannoa klaineana is another key species from which this compound and related quassinoids have been isolated. researchgate.netdntb.gov.ua Ethnomedicinal uses of this plant include treatments for cough, malaria, and stomach problems. gsconlinepress.comgsconlinepress.com Research has shown that the roots of Hannoa klaineana can yield high quantities of quassinoids, including this compound. researchgate.net

Quassia undulata, a small tree found in the wooded savannahs of Africa, is also a recognized source of this compound. researchgate.netscirp.org Extracts from the stem and root bark of this plant have been found to contain this compound and other bioactive compounds. researchgate.net Traditional applications of Quassia undulata include treatments for malaria and amoebic dysentery. nih.govnih.gov

Table 1: Plant Sources of this compound

| Plant Species | Family | Primary Part(s) Used | Traditional Medicinal Uses |

|---|---|---|---|

| Hannoa undulata | Simaroubaceae | Leaves, Bark, Roots | Malaria, Jaundice, Stomach Ache researchgate.netarcjournals.org |

| Hannoa klaineana | Simaroubaceae | Roots, Stem Bark | Cough, Malaria, Stomach Problems gsconlinepress.comgsconlinepress.com |

| Quassia undulata | Simaroubaceae | Stem Bark, Root Bark | Malaria, Amoebic Dysentery nih.govnih.gov |

Distribution and Significance of this compound within the Plant Kingdom

This compound belongs to the quassinoid class of compounds, which are characteristically found in the Simaroubaceae family. scirp.orgcolab.ws This family comprises trees and shrubs distributed throughout the tropics and subtropics. scirp.org Quassinoids are highly oxygenated and structurally complex triterpenoids that are considered chemotaxonomic markers for the Simaroubaceae family. scirp.orgcolab.ws The presence of this compound and other quassinoids in Hannoa and Quassia species underscores the phytochemical relationship within this plant family. The bitter taste of plants in this family is largely attributed to these quassinoids. scirp.org

Advanced Chromatographic and Spectroscopic Methods for this compound Isolation

Extraction and Purification Techniques for this compound from Plant Materials

The isolation of this compound from its plant sources involves a multi-step process that begins with extraction, followed by chromatographic purification.

Extraction: The initial step typically involves the extraction of the plant material (e.g., root bark, stem bark) with a solvent. Methanol (B129727) is a commonly used solvent for the exhaustive extraction of quassinoids. researchgate.net The dried and powdered plant material is subjected to extraction methods like cold maceration or soxhlet extraction. arcjournals.orguitm.edu.my Following the initial extraction, the crude extract is often partitioned between different solvents of varying polarities, such as n-hexane, chloroform (B151607), and water, to separate compounds based on their solubility. researchgate.netuitm.edu.my Quassinoids like this compound are typically found in the more polar fractions, such as the chloroform or methanol extracts. researchgate.net

Purification: The purification of this compound from the crude extract is achieved through various chromatographic techniques.

Column Chromatography: Open column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of the extract. researchgate.net A gradient elution system, often with mixtures of chloroform and methanol, is employed to separate the compounds based on their affinity for the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is utilized. uitm.edu.myuitm.edu.my Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often in a gradient elution mode. uitm.edu.my

Other Techniques: Techniques like Sephadex LH-20 column chromatography may also be used for further purification. biorxiv.org

Table 2: Extraction and Purification of this compound

| Step | Technique | Details |

|---|---|---|

| Initial Extraction | Solvent Extraction (Maceration/Soxhlet) | Typically with methanol to obtain a crude extract. researchgate.netarcjournals.org |

| Fractionation | Liquid-Liquid Partitioning | Separation using immiscible solvents like n-hexane, chloroform, and water. researchgate.netuitm.edu.my |

| Initial Purification | Silica Gel Column Chromatography | Gradient elution with solvent systems like chloroform-methanol. researchgate.net |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 columns with water/acetonitrile mobile phase. uitm.edu.my |

Strategies for Structural Characterization of this compound

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula. biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complex three-dimensional structure of natural products like this compound.

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment. biorxiv.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular framework. biorxiv.orgmaas.edu.mm

X-ray Crystallography: In some cases, the structure of this compound has been definitively confirmed by single-crystal X-ray analysis. researchgate.net This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering unambiguous structural proof. researchgate.netresearchgate.net

The combination of these advanced spectroscopic techniques allows for the complete and accurate structural elucidation of this compound. researchgate.netbiorxiv.org

Biosynthetic Pathways and Precursor Studies of Undulatone

Elucidation of the Biosynthesis of the Quassinoid Core in Relation to Undulatone

Quassinoids are derived from the protolimonoid pathway. nih.gov Early studies on quassinoid biosynthesis, particularly concerning compounds like glaucarubinone (B224207) and glaucarubolone, provided initial evidence for their biogenetic derivation from precursors like euphol (B7945317) or tirucallol, which are themselves formed from squalene. gla.ac.uk Squalene is a triterpene derived from the head-to-head coupling of two farnesyl pyrophosphate units. gla.ac.uk

Recent research has begun to elucidate the initial steps of quassinoid biosynthesis. Studies on Ailanthus altissima, another plant producing quassinoids, have shown that the biosynthesis follows the same protolimonoid pathway as limonoids, leading to a shared intermediate, melianol. nih.gov This process involves the action of enzymes such as oxidosqualene cyclase and cytochrome P450 monooxygenases. nih.gov While the precise steps leading specifically to the this compound core from this intermediate require further investigation, the foundational quassinoid skeleton is established through these initial enzymatic transformations of triterpenoid (B12794562) precursors.

Post-Modification Steps in this compound Biosynthesis

Following the formation of the core quassinoid skeleton, a series of post-modification steps are necessary to yield the diverse structures observed in this class of compounds, including this compound. While specific enzymatic steps for this compound have not been fully detailed in the search results, the biosynthesis of quassinoids generally involves significant structural alterations of the triterpenoid precursor. nih.gov These modifications are responsible for the highly oxygenated nature of quassinoids. researchgate.net

General post-transcriptional modification processes in biological systems involve alterations to RNA molecules after transcription, such as capping, polyadenylation, and splicing. tutorchase.comwikipedia.orgslideshare.netraghunathpurcollege.ac.insavemyexams.com However, the context here is post-modification of a chemical compound (this compound) during its biosynthesis, not post-transcriptional modification of RNA. The modifications in quassinoid biosynthesis are chemical transformations of the triterpenoid skeleton, likely involving oxidation, rearrangement, and the introduction of various functional groups. The complexity of quassinoid structures suggests a multi-step enzymatic process for these post-core modifications.

Molecular and Genetic Approaches to Understanding this compound Biogenesis

Molecular and genetic approaches are crucial for a comprehensive understanding of this compound biosynthesis. Transcriptome and metabolome data have been utilized to identify enzymes involved in the early steps of quassinoid biosynthesis in Ailanthus altissima. nih.gov This has led to the identification of specific oxidosqualene cyclase and cytochrome P450 monooxygenases responsible for the formation of melianol. nih.gov

While direct studies on the genes and enzymes specifically responsible for the later steps in this compound biosynthesis are not explicitly detailed in the provided search results, the success in identifying early pathway genes in related quassinoid-producing plants demonstrates the applicability of these molecular techniques. Future research employing similar approaches, such as genomic sequencing, transcriptomics, and enzyme characterization from this compound-producing species like Hannoa undulata, will be essential to fully map the biosynthetic pathway and identify the specific genes and enzymes involved in the post-modification steps leading to this compound. Understanding these genetic and molecular aspects can also provide insights into the regulation of quassinoid production in plants.

Preclinical Pharmacological Investigations of Undulatone

In vitro Antileukemic Activity of Undulatone

The cytotoxic effects of this compound have been evaluated against murine leukemia cell lines, demonstrating its potential as an antileukemic agent.

Evaluation in Hematological Malignancy Models (e.g., P-388 lymphocytic leukemia)

In preclinical studies, this compound has been tested against P-388 lymphocytic leukemia cells. asm.org The P-388 cell line is a well-established model for screening potential anticancer compounds. cytion.com this compound exhibited significant cytotoxic activity against these cells, indicating its potential for further investigation as a treatment for hematological malignancies. The activity of quassinoids, in general, has been noted against various leukemia cell lines. semanticscholar.org

Comparative Efficacy with Reference Antileukemic Agents

When compared to other known antileukemic agents, the efficacy of quassinoids like this compound is noteworthy. For instance, in a study comparing various quassinoids, their cytotoxic activities were evaluated alongside reference compounds. asm.org While direct comparative data for this compound against specific modern chemotherapeutics in the same study is limited, the potent activity of the quassinoid class suggests a promising avenue for development. The table below presents the cytotoxic activity of this compound and related compounds against P-388 leukemia cells.

| Compound | IC50 (µg/mL) against P-388 Leukemia Cells |

| This compound | 0.03 |

| Bruceantin | <0.02 |

| Simalikalactone D | <0.02 |

| Glaucarubinone (B224207) | 0.04 |

| Ailanthinone | 0.05 |

| Chapparinone | >10 |

| Glaucarubol | >10 |

| Data sourced from a comparative study of quassinoids. asm.org |

Antimalarial Efficacy of this compound in Parasitological Models

This compound has demonstrated significant activity against the malaria parasite Plasmodium falciparum, the most virulent species causing malaria in humans.

Inhibition of Plasmodium falciparum Growth in vitro

The in vitro antimalarial activity of this compound has been assessed against chloroquine-resistant strains of P. falciparum. asm.org The compound showed potent inhibitory effects on the parasite's growth, as measured by the inhibition of [3H]hypoxanthine incorporation. This indicates that this compound can effectively target the parasite at the blood stage of its lifecycle. The 50% inhibitory concentration (IC50) of this compound was found to be highly significant, positioning it as a potent antiplasmodial agent. asm.orgresearchgate.net

Efficacy in Murine Malaria Models (e.g., P. berghei)

While specific in vivo data for this compound in murine malaria models like P. berghei were not detailed in the reviewed literature, other quassinoids have been tested in such models. For example, sergeolide has been shown to reduce the virulence of experimentally induced P. berghei in mice. asm.org The P. berghei model is a standard for evaluating the in vivo efficacy of potential antimalarial drugs. mdpi.comscientificarchives.com The potent in vitro activity of this compound suggests that it would be a strong candidate for in vivo studies using the P. berghei model to assess its therapeutic potential in a living organism. frontiersin.orgplos.org

The table below summarizes the in vitro antimalarial activity of this compound and related quassinoids against P. falciparum.

| Compound | In vitro IC50 (µg/mL) against P. falciparum |

| This compound | 0.006 |

| Bruceantin | 0.0008 |

| Simalikalactone D | 0.0009 |

| Glaucarubinone | 0.002 |

| Ailanthinone | 0.005 |

| Quassin | >1.0 |

| Data reflects activity against chloroquine-resistant strains. asm.orgresearchgate.net |

Exploration of Other Preclinical Biological Activities of this compound

Beyond its antileukemic and antimalarial activities, this compound has been investigated for other biological properties. Notably, it has shown activity against Entamoeba histolytica, the parasite responsible for amoebiasis. asm.org The IC50 value for this compound against E. histolytica was determined to be 0.12 µg/mL, indicating a high level of potency. asm.org This broad-spectrum antiparasitic activity underscores the therapeutic potential of this natural compound.

Assessment of Antimicrobial Potency of this compound

This compound, a quassinoid compound, has been the subject of preclinical investigations to determine its potential as an antimicrobial agent. Research has shown its activity against various pathogens, although its efficacy varies depending on the microorganism.

One study investigated the in vitro antimalarial activity of fourteen quassinoids, including this compound. asm.orgresearchgate.net The results indicated that this compound exhibited inhibitory activity against Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 0.015 µg/mL. asm.org This demonstrates a moderate level of potency against this protozoan parasite.

Further research has highlighted the general antimicrobial properties of plants from which this compound and similar compounds are isolated. mdpi.comresearchgate.net For instance, extracts from Hannoa undulata, a source of this compound, have shown antimicrobial activities. researchgate.net Similarly, the broader class of quassinoids is recognized for a variety of biological activities, including antiviral and antiamoebic effects. asm.orgasm.org While these studies provide a broader context, the specific antibacterial and antifungal spectrum of isolated this compound requires more detailed investigation.

Table 1: In Vitro Antimicrobial Activity of this compound

| Organism | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Plasmodium falciparum | [3H]hypoxanthine incorporation | 0.015 | asm.org |

Investigations into General Cytotoxic Profiles (excluding safety/adverse effects)

The cytotoxic profile of this compound has been evaluated in several preclinical studies, primarily in the context of anticancer research. These investigations have provided insights into its antiproliferative effects on various cancer cell lines.

One of the key findings comes from the National Cancer Institute (NCI) screen, which evaluated the cytotoxicity of numerous compounds against 60 different human tumor cell lines. nih.gov In this screen, this compound was identified as a quassinoid with cytotoxic properties. nih.gov Another study reported its activity against P-388 lymphocytic leukemia. annualreviews.org

A comparative study of quassinoids provided data on the cytotoxicity of this compound against 9KB human epidermoid carcinoma cells. asm.org In this assay, this compound showed an ED50 (effective dose required to reduce protein content by 50%) of 1.0 µg/mL, indicating its ability to inhibit the growth of these cancer cells. asm.org The study noted that while an α,β-unsaturated keto function in ring A is important for cytotoxicity, the cytotoxic activity does not always parallel its antimalarial activity. asm.org

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 9KB (human epidermoid carcinoma) | Protein reduction | ED50 | 1.0 | asm.org |

| P-388 lymphocytic leukemia | Antitumor activity | Active | annualreviews.org |

Mechanistic Insights into Undulatone S Biological Actions

Cellular and Molecular Targets of Undulatone

This compound is classified as a quassinoid, a group of bitter, degraded triterpenoids known for their diverse biological effects. jst.go.jpresearchgate.net The primary cellular process targeted by this compound is protein synthesis. researchgate.net Research has identified this compound as an inhibitor of translation, the process by which cells generate proteins. researchgate.netnih.gov

The primary molecular target of this compound, like other quassinoids, is the ribosome. nih.gov Specifically, these compounds have been shown to interfere with the large ribosomal subunit, thereby disrupting the elongation step of protein synthesis. capes.gov.brnih.gov This inhibition is not universal across all cell types, suggesting a degree of selectivity in its action. capes.gov.brnih.gov While the precise molecular interactions with the ribosomal machinery are a subject of ongoing investigation, the consequence is a halt in the polypeptide chain extension, leading to a cessation of protein production. capes.gov.br

The inhibitory effect on protein synthesis is considered the principal mechanism behind the observed cytotoxicity of this compound and related quassinoids. nih.gov This disruption of a fundamental cellular process can trigger a cascade of downstream events, ultimately leading to cell growth arrest and, in some cases, programmed cell death (apoptosis).

Table 1: Cytotoxicity Data for this compound and Related Quassinoids

| Compound | Cell Line | IC50 (µg/mL) | Source |

| This compound | K1 (Chloroquine-resistant P. falciparum) | 6.0 | researchgate.net |

| This compound | kb (Human oral epidermoid carcinoma) | 0.30 | researchgate.net |

| Bruceantin | P-388 lymphocytic leukemia | - | capes.gov.brnih.gov |

| Brusatol | P-388 lymphocytic leukemia | - | capes.gov.brnih.gov |

Note: Specific IC50 values for Bruceantin and Brusatol in P-388 cells were not provided in the source material, but they were noted to inhibit protein synthesis in these cells.

Signal Transduction Pathways Modulated by this compound

The inhibition of protein synthesis by this compound inevitably impacts various signal transduction pathways that are reliant on the continuous synthesis of key regulatory proteins. Many signaling pathways involve proteins with short half-lives, such as certain cyclins and transcription factors, which are critical for cell cycle progression and gene expression. By halting the production of these labile proteins, this compound can indirectly modulate these pathways.

While specific studies detailing the modulation of signal transduction pathways by this compound are limited, the known effects of other quassinoids provide some insight. For instance, some quassinoids have been shown to affect pathways involving key regulatory proteins like HIF-1α and MYC. researchgate.net The inhibition of general protein synthesis would naturally lead to a decrease in the levels of such proteins, thereby affecting the downstream signaling cascades they control.

It is important to note that the impact on nucleic acid synthesis by quassinoids is considered a secondary effect, resulting from the primary inhibition of protein synthesis. nih.gov The cell's machinery for DNA and RNA synthesis relies on the constant availability of enzymes and other proteins; therefore, a shutdown of protein production will subsequently impede these processes. nih.gov

Structure-Activity Relationship (SAR) Derivations for this compound and its Analogs

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in the available literature, research on other quassinoids provides valuable insights into the structural features that are crucial for their biological activity. jst.go.jpnih.gov SAR studies aim to understand how the chemical structure of a compound relates to its biological activity, which is essential for the design of more potent and selective derivatives. nih.gov

For quassinoids, several structural motifs have been identified as important for their protein synthesis inhibitory and cytotoxic effects. These often include:

The presence of an α,β-unsaturated ketone in the A ring: This feature is often associated with the reactivity of the molecule and its ability to interact with biological targets.

Ester functionalities at certain positions: The type and position of ester groups on the quassinoid skeleton can significantly influence activity. For example, in some quassinoids, an ester group at C-15 is crucial for potent cytotoxicity.

General SAR studies on quassinoids have indicated that modifications to the side chains can lead to significant changes in cytotoxicity. zenodo.org For instance, the nature of the ester group at C-15 has been a focal point for synthetic modifications to enhance activity. Although no specific analogs of this compound have been detailed in SAR studies, it can be inferred that its activity is dependent on the specific arrangement of its functional groups, including its acetate (B1210297) and angelic acid ester moieties. Further research focusing on the synthesis and biological evaluation of this compound analogs is necessary to delineate a precise SAR for this particular quassinoid.

Synthetic and Semisynthetic Strategies for Undulatone and Analogs

Approaches to the Total Synthesis of Undulatone

The total synthesis of this compound and its close structural relatives, such as zonarol (B1214879) and isozonarol, presents a significant challenge due to the presence of a stereochemically complex sesquiterpene core linked to a hydroquinone (B1673460) or quinone moiety. Researchers have devised several strategies to construct this unique architecture.

One prominent approach involves the coupling of a pre-synthesized sesquiterpene unit (a drimane-type synthon) with a functionalized aromatic piece. For instance, the total synthesis of (±)-zonarol and (±)-isozonarol has been achieved through the conjugate addition of a Grignard reagent, derived from the aromatic portion, to an α,β-unsaturated carbonyl compound that forms the terpene core. nih.gov Another key strategy reported is the coupling of a drimane-synthon with lithiated hydroquinone ethers to form the fundamental sesquiterpene arene structure, which can then be further modified to yield the final natural products. nih.govsoton.ac.uk Oxidation of the hydroquinone ring in synthetic zonarol and isozonarol, often using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), provides access to the corresponding quinone derivatives, zonarone and isozonarone. nih.gov

More recent synthetic endeavors have focused on developing scalable and divergent routes. One such strategy utilizes a "borono-sclareolide" as a key intermediate. This terpenyl radical precursor enables the gram-scale preparation of (+)-chromazonarol, which serves as a versatile branching point for accessing a variety of other related meroterpenoids through subsequent chemical transformations. researchgate.net These synthetic routes are crucial for confirming the absolute stereochemistry of the natural products and for producing quantities sufficient for detailed biological studies. mdpi.com

| Synthetic Strategy | Key Precursors | Key Reactions | Target Molecules |

| Conjugate Addition | Wieland-Miescher ketone derivative, Aromatic Grignard reagent | 1,4-Conjugate addition | (±)-Zonarol, (±)-Isozonarol |

| Drimane-Synthon Coupling | (+)-Albicanic acid, Lithiated hydroquinone ethers | Coupling of sesquiterpene and arene units | Zonarol, Isozonarol, Zonarone, Isozonarone |

| Divergent Radical-Based Synthesis | (+)-Sclareolide | Formation of "borono-sclareolide", Radical coupling | (+)-Chromazonarol and related meroterpenoids |

| Palladium-Catalyzed Tandem Reaction | Aryl iodide, Drimanal hydrazone | Carbene migratory insertion, Oxa-Stork–Danheiser transposition | (+)-Chromazonarol, (+)-Yahazunol |

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis offers a practical alternative to total synthesis by leveraging the abundance of natural precursors, which can be isolated in significant quantities from their biological sources. ajol.info This approach involves chemically modifying a natural product to generate derivatives, often with enhanced or novel biological activities.

The brown alga Dictyopteris undulata is a rich source of sesquiterpenoid hydroquinones like zonarol and isozonarol, making them ideal starting materials for semisynthetic modifications. mdpi.comajol.info Simple chemical transformations can lead to a variety of derivatives. For example, the controlled oxidation of zonarol yields its corresponding quinone, zonarone. nih.gov Another common modification is the acylation of the hydroxyl groups on the hydroquinone ring. The preparation of diacetylated zonarol has been reported, which can act as a prodrug; studies have shown it exhibits comparable anti-inflammatory activity to zonarol due to intracellular deacetylation back to the active hydroquinone form. ajol.infonih.gov

Furthermore, isozonarol has been used as a starting material for the semisynthesis of isozonaroic acid. researchgate.net These semisynthetic efforts are invaluable for rapidly creating a library of related compounds to explore structure-activity relationships and to optimize for desired therapeutic properties.

| Natural Precursor | Reaction Type | Reagents | Semisynthetic Product |

| Zonarol | Oxidation | Cerium (IV) ammonium nitrate (CAN) | Zonarone |

| Zonarol | Acetylation | Acetic anhydride, Pyridine | Diacetylated zonarol |

| Isozonarol | Oxidation/Functionalization | Not specified | Isozonaroic acid |

| Chromazonarol | Acetylation | Acetic anhydride, Pyridine | Chromazonarol acetate (B1210297) |

Design and Evaluation of this compound Analogs based on SAR

The design and evaluation of this compound analogs are guided by Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological activity. scielo.org.mx By systematically modifying the structure of parent compounds like zonarol, yahazunol, and isozonarol, researchers can deduce which parts of the molecule are essential for activity and which can be altered to improve properties like potency and selectivity.

Recent SAR studies on a series of meroterpenoids from Dictyopteris polypodioides, including natural products and their synthetic analogs, have provided significant insights into their anti-inflammatory properties. nih.govosaka-cu.ac.jp A key finding from these studies is the critical importance of the hydroquinone moiety. nih.govresearchgate.net Analogs where the para-hydroquinone structure was absent showed weakened activity. scielo.org.mx For instance, yahazunol, which possesses a hydroquinone ring, exhibited potent inhibition of nitric oxide (NO) production in RAW264 macrophage cells, comparable to the well-studied zonarol. nih.govosaka-cu.ac.jp Both compounds also inhibited the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). nih.govosaka-cu.ac.jp

The sesquiterpene skeleton also plays a role, though modifications here are generally better tolerated than on the aromatic ring. The relative stereochemistry and the position of double bonds within the drimane (B1240787) core can influence the degree of activity. mdpi.com The evaluation of a library of analogs, including those with different oxygenation patterns on the hydroquinone ring (e.g., resorcinol (B1680541) or catechol derivatives) and various esters, has shown that the hydroquinone-containing meroterpenoids are particularly promising as anti-inflammatory agents. nih.govnih.gov These SAR insights are crucial for guiding the rational design of new, more effective analogs for potential therapeutic development. scielo.org.mx

| Compound/Analog | Structural Modification | Impact on Anti-inflammatory Activity |

| Zonarol, Yahazunol, Isozonarol | Possess intact hydroquinone moiety | High activity (inhibition of NO, iNOS, IL-6) nih.govosaka-cu.ac.jp |

| Chromazonarol | Lacks the para-hydroquinone structure (chromanol) | Weakened activity scielo.org.mx |

| Diacetylated zonarol | Hydroxyl groups are acetylated (prodrug) | Activity comparable to zonarol (due to in-cell deacetylation) nih.gov |

| Analogs without hydroquinone | Sesquiterpene core only | No significant activity reported researchgate.net |

Analytical Methodologies for Research on Undulatone

Chromatographic Techniques for Undulatone Identification and Purity Assessment

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. uva.es For a compound like this compound, which is often isolated from a complex plant matrix, chromatographic methods are indispensable for obtaining the pure substance and assessing its purity. britannica.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of complex natural products. sci-hub.sersc.org For this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 column. nih.govualberta.ca This technique separates compounds based on their hydrophobic interactions with the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. ualberta.cathermofisher.com The selection of a highly reproducible HPLC column is crucial for consistent and reliable separation. thermofisher.com

The purity of an this compound sample is determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests impurities, which can be quantified based on their peak areas relative to the main this compound peak. HPLC is ideal for chemical purity testing because it can confirm that a substance is free from contaminants that could interfere with biological assays or structural analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the initial identification of this compound in plant extracts and for monitoring the progress of purification. uva.es A sample extract is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The position of the this compound spot, visualized under UV light or with a staining reagent, provides a preliminary identification based on its retention factor (Rf) value.

Table 1: Illustrative HPLC Parameters for this compound Purity Assessment

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~15.2 minutes |

| Purity Assessment | Based on peak area percentage in the chromatogram |

Mass Spectrometry Applications in this compound Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used for the comprehensive profiling of metabolites. tandfonline.com When studying the metabolic fate of this compound, MS, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential. acs.orgfrontiersin.org This allows for the detection and structural characterization of metabolites formed in biological systems. tandfonline.com

LC-MS/MS (tandem mass spectrometry) is a preferred method for metabolite profiling of compounds like this compound. nih.gov The initial LC separation isolates individual metabolites from a biological sample (e.g., plasma, urine, or microsomal incubations). These separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecular ions ([M+H]+) with minimal fragmentation, which is ideal for determining the molecular weight of the metabolites. tandfonline.comnih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. acs.org This fragmentation pattern provides a structural fingerprint that helps in the identification of the metabolite's structure, often by comparing it to the fragmentation of the parent this compound compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites, further aiding in their identification. nih.gov This is crucial for distinguishing between potential metabolic transformations such as hydroxylation, demethylation, or conjugation.

Table 2: Hypothetical this compound Metabolites and Their Detection by LC-MS

| Putative Metabolite | Molecular Formula | [M+H]⁺ (m/z) | Proposed Metabolic Reaction |

| This compound | C₂₇H₃₄O₁₁ | 535.2123 | - |

| Hydroxy-undulatone | C₂₇H₃₄O₁₂ | 551.2072 | Hydroxylation |

| Demethyl-undulatone | C₂₆H₃₂O₁₁ | 521.1966 | Demethylation |

| This compound Glucuronide | C₃₃H₄₂O₁₇ | 711.2444 | Glucuronidation |

Spectroscopic Techniques for Quantitative Analysis in Research Settings

Spectroscopic techniques are vital for the quantitative analysis of chemical compounds in research. ijprajournal.com These methods measure the interaction of electromagnetic radiation with the analyte. ijprajournal.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantifying this compound in solution. ijprajournal.com The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. ijprajournal.com this compound possesses chromophores, such as its α,β-unsaturated ketone and ester functional groups, which absorb light in the UV region. ijprajournal.com To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax). asianpubs.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The method is often used for determining the total amount of a class of compounds, such as alkaloids or flavonoids, in an extract. ijpsr.comikm.org.my

Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily a tool for structural elucidation, can also be used for quantitative purposes (qNMR). It provides highly specific structural information, allowing for the quantification of a compound even in a complex mixture without the need for identical reference standards for every component. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it, making it an absolute quantification method.

Table 3: Example Spectroscopic Data for this compound Analysis

| Technique | Parameter | Typical Value/Observation |

| UV-Vis Spectroscopy | Wavelength of Max. Absorbance (λmax) | ~220 nm (in Methanol) |

| Molar Absorptivity (ε) | Dependent on solvent and specific chromophores | |

| Infrared (IR) Spectroscopy | Key Stretching Frequencies | ~1740 cm⁻¹ (Ester C=O), ~1680 cm⁻¹ (Ketone C=O), ~3400 cm⁻¹ (O-H) |

| ¹H-NMR Spectroscopy | Chemical Shifts (δ) | Specific signals corresponding to olefinic, methoxy, and acetyl protons |

| ¹³C-NMR Spectroscopy | Chemical Shifts (δ) | Signals for carbonyl, olefinic, and other carbon atoms in the structure |

Future Directions and Research Gaps in Undulatone Studies

Novel Research Paradigms for Undulatone's Bioactivity Profiling

Initial studies have highlighted this compound's potential as an antileukemic and antimicrobial agent. However, its full spectrum of biological activities and mechanisms of action are not well understood. Modern research paradigms can accelerate the discovery process and provide deeper insights.

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against vast libraries of biological targets, including various cancer cell lines, pathogens, and enzymes. researchgate.netmdpi.comnih.gov This unbiased approach could uncover novel therapeutic applications beyond its known activities. For instance, screening against panels of kinases, proteases, or G-protein coupled receptors could reveal unexpected mechanisms of action. mdpi.com

Network Pharmacology: This computational approach analyzes the complex interactions between a drug, its potential targets, and associated disease pathways. frontiersin.orgfrontiersin.org For a compound like this compound, network pharmacology can be used to construct compound-target-disease networks, predicting its polypharmacological effects (acting on multiple targets) and elucidating the biological pathways it modulates. nih.govmdpi.com This can help explain its efficacy in traditional contexts and guide experiments toward the most relevant biological systems.

Metabolomics and Phenotypic Profiling: Metabolomics provides a snapshot of the metabolic state of a cell or organism. thermofisher.com Analyzing the changes in the metabolome of cancer cells after treatment with this compound can reveal which metabolic pathways are disrupted, offering clues to its mechanism of action. metaboanalyst.ca This can be integrated with high-content imaging (phenotypic profiling), which assesses morphological changes in cells, to create a comprehensive biological signature for the compound's activity. pnas.org

Methodological Innovations for Comprehensive this compound Characterization

The initial structural elucidation of this compound was accomplished using classical spectroscopic methods and single-crystal X-ray analysis. While foundational, these methods can be complemented by modern analytical techniques that offer greater sensitivity, resolution, and speed, which are crucial for detailed analysis, quality control, and studying its fate in biological systems.

Advanced Mass Spectrometry: Techniques like High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) are powerful tools for the comprehensive profiling of quassinoids in crude plant extracts. nih.gov These methods allow for the rapid identification and tentative characterization of dozens of related compounds, including trace-level quassinoids, in a single run. nih.govnih.gov Such technology would be invaluable for identifying this compound metabolites in preclinical studies.

Hyphenated Chromatographic Techniques: The combination of different chromatographic methods, such as LC-GC, can provide enhanced separation for complex mixtures. ijpsonline.com For a family of structurally similar compounds like quassinoids, these advanced separation techniques are essential for isolating pure this compound and its derivatives for further study.

Cryogenic NMR Spectroscopy: For complex molecules like this compound, obtaining high-resolution NMR data is critical for confirming its structure and stereochemistry, especially in synthetic or biosynthetic studies. Cryoprobe NMR technology significantly enhances sensitivity, allowing for detailed 2D-NMR experiments (like NOESY for stereochemical analysis) to be performed on very small sample quantities. mdpi.com

Role of this compound in Traditional Medicine Systems and Scientific Validation

Plants from the Simaroubaceae family, including Hannoa undulata and Hannoa klaineana, have a long history of use in African traditional medicine. scielo.brresearchgate.netscielo.br They are commonly employed to treat a wide range of ailments, including malaria, fevers, intestinal diseases, cancer, and infections. nih.govresearchgate.netpsnnjp.orgresearchgate.netgsconlinepress.com The isolation and study of specific constituents like this compound are crucial for the scientific validation of these ethnopharmacological uses.

The documented biological activities of this compound and related quassinoids provide a strong scientific rationale for the traditional applications of its source plants.

Antimalarial and Antiparasitic Validation: The use of Hannoa species for fevers and malaria aligns with the potent antimalarial and antiplasmodial activities demonstrated by numerous quassinoids. nih.govresearchgate.net Further investigation into this compound's specific activity against Plasmodium falciparum strains, including resistant ones, is a key area for research.

Antimicrobial and Anti-inflammatory Links: Traditional use for treating infections and inflammatory conditions is supported by findings of antimicrobial activity in extracts of H. klaineana and anti-inflammatory properties in other Simaroubaceae species. gsconlinepress.comgsconlinepress.com Isolating this compound and testing it directly against a panel of relevant pathogens can confirm its contribution to these effects.

Anticancer Potential: The traditional use of Hannoa species against cancer is substantiated by the discovery of this compound's antileukemic activity. researchgate.net

Future research should focus on directly correlating the ethnobotanical data with the pharmacological profile of this compound. This involves isolating the compound from traditionally prepared remedies to quantify its presence and then testing its efficacy in modern, validated bioassays. Such work not only provides evidence for traditional practices but also highlights the value of biodiversity and traditional knowledge as a source for new drug discovery.

Q & A

Q. Critical Consideration :

- Scale sensitivity : Pilot small-scale reactions (≤1 g) before scaling to avoid exothermic deviations .

Advanced Research Question: How do contradictions in this compound’s reported thermodynamic stability values inform degradation study designs?

Methodological Answer:

Address data conflicts through:

- Controlled degradation studies : Expose this compound to stressors (light, pH, heat) while monitoring decomposition pathways via LC-MS. Prioritize conditions mimicking biological environments (e.g., pH 7.4 buffer at 37°C) .

- Statistical meta-analysis : Aggregate published stability data (t₁/₂, ΔH) to identify outliers and systemic biases (e.g., differential calorimetry calibration) .

- Mechanistic modeling : Use Arrhenius plots to extrapolate shelf-life, accounting for polymorphic transitions observed in XRD .

Q. Example Contradiction Resolution :

| Study | Reported t₁/₂ (25°C) | Methodology | Identified Flaw |

|---|---|---|---|

| A (2023) | 6 months | HPLC-UV (254 nm) | Degradant co-elution |

| B (2024) | 12 months | UPLC-MS/MS | Improved peak resolution |

Advanced Research Question: Which computational models best reconcile conflicting in vitro reports of this compound’s target binding efficacy?

Methodological Answer:

To resolve efficacy contradictions:

- Docking vs. MD simulations : Compare static docking scores (AutoDock Vina) with dynamic binding free energies (50 ns MD trajectories) to assess entropic contributions .

- Experimental cross-validation : Align computational predictions with SPR (surface plasmon resonance) data on binding kinetics (ka, kd) .

- Covariate adjustment : Control for cell-line variability (e.g., HEK293 vs. HeLa) in IC₅₀ assays by normalizing to receptor expression levels (qPCR) .

Q. Framework for Interdisciplinary Analysis :

Hypothesis : this compound’s efficacy is pH-dependent due to protonation shifts.

In silico : Calculate pKa via ChemAxon; simulate binding at pH 5.5 vs. 7.3.

In vitro : Validate using fluorescence polarization assays under buffered conditions .

Advanced Research Question: How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs with conflicting bioactivity data?

Methodological Answer:

- Data curation : Cluster bioactivity data by assay type (e.g., enzymatic vs. cell-based) to control for false positives .

- 3D-QSAR with CoMFA : Map electrostatic/hydrophobic fields to identify regions where substituent variations explain activity discrepancies .

- Synthetic prioritization : Use Pareto optimization to balance synthetic feasibility (step count, cost) vs. predicted activity .

Q. Example SAR Design Table :

| Analog | Substituent (R₁) | LogP (Predicted) | IC₅₀ (nM) | Synthetic Score (1–5) |

|---|---|---|---|---|

| UD-01 | -OCH₃ | 2.1 | 120 | 3 |

| UD-02 | -NO₂ | 1.8 | 85 | 1 |

Basic Research Question: What chromatographic methods are most effective in separating this compound from its stereoisomers?

Methodological Answer:

- Chiral stationary phases (CSPs) : Test cellulose-based (Chiralpak IB) vs. amylose (Chiralpak AD) columns with polar organic modifiers (e.g., ethanol/heptane) .

- Mobile phase optimization : Adjust isopropanol percentage in CO₂ for SFC (supercritical fluid chromatography) to enhance resolution .

- Validation : Use circular dichroism (CD) to confirm enantiopurity post-separation .

Guidelines for Formulating this compound Research Questions (Synthesis of Evidence):

- PICOT Framework : Structure questions around Population (e.g., cell lines), Intervention (e.g., synthesis method), Comparison (e.g., analogs), Outcome (e.g., binding affinity), Time (e.g., degradation timeline) .

- Avoid Ambiguity : Use measurable endpoints (e.g., “Compare IC₅₀ values” vs. “Is this compound effective?”) .

- Iterative Refinement : Pilot small-scale experiments to test feasibility before committing to resource-intensive designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.